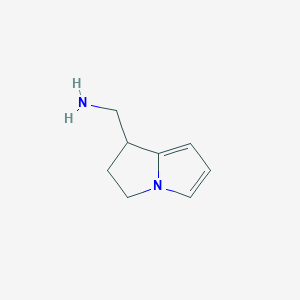

(2,3-dihydro-1H-pyrrolizin-1-yl)methanamine

Description

Properties

IUPAC Name |

2,3-dihydro-1H-pyrrolizin-1-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c9-6-7-3-5-10-4-1-2-8(7)10/h1-2,4,7H,3,5-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRDQXGITPZGNDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=CC=C2C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2,3-Dihydro-1H-pyrrolizin-1-yl)methanamine is a nitrogen-containing heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₃N₃, with a molecular weight of 139.20 g/mol. The compound features a pyrrolidine ring structure which contributes to its biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities:

1. Antimicrobial Activity

Studies have shown that derivatives of pyrrolizine compounds can possess significant antimicrobial properties. For instance, compounds synthesized from similar structures demonstrated efficacy against several bacterial strains, indicating potential for therapeutic applications in infectious diseases .

2. Anticancer Properties

Recent investigations into the cytotoxic effects of related compounds revealed promising results in inhibiting cancer cell proliferation. For example, a study on pyrrolizine derivatives showed dose-dependent cytotoxicity against various cancer cell lines, suggesting that modifications to the pyrrolizine structure could enhance anticancer activity .

3. Anti-inflammatory Effects

Compounds related to this compound have been reported to exhibit anti-inflammatory properties. These compounds are under evaluation for their potential use in treating inflammatory diseases due to their ability to modulate inflammatory pathways .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Inhibition of Enzymatic Activity : Certain pyrrolizine derivatives inhibit enzymes involved in inflammatory processes or microbial metabolism.

- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation.

- Modulation of Signaling Pathways : The compound may influence key signaling pathways associated with cell survival and apoptosis.

Case Studies and Research Findings

Pharmacokinetics and Safety Profile

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest that related compounds demonstrate favorable stability in physiological conditions, which is crucial for oral bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and chemical properties of (2,3-dihydro-1H-pyrrolizin-1-yl)methanamine can be inferred through comparisons with related compounds reported in the literature. Below is an analysis of key analogs:

3,4-Dihydro-2H-pyran-2-yl)methanamine

- Structure : Features a six-membered oxygen-containing ring (pyran) with partial saturation.

- Pharmacological Activity : Exhibits the highest binding affinity (-10.1 kcal/mol) for Cyclooxygenase II (COX-2) among tested compounds, surpassing standard drugs like Celecoxib (-9.5 kcal/mol) and Diclofenac (-8.0 kcal/mol) .

(S)-(1-Allylpyrrolidine-2-yl)methanamine

- Structure: A monocyclic pyrrolidine derivative with an allyl substituent.

- Synthesis : Produced via DIBAL reduction of a carboxamide precursor, yielding a 72% yield as a yellowish oil .

- Key Difference : The absence of a fused bicyclic system may reduce structural rigidity, impacting target selectivity.

2,3-Diphenyl-1H-pyrrolo[2,3-b]pyridin-6-amine

- Structure : A tricyclic system with two phenyl substituents.

- Pharmacological Activity : Demonstrates moderate COX-2 binding affinity (-9.1 kcal/mol), attributed to aromatic π-π stacking interactions .

- Key Difference : The extended aromatic system may enhance lipophilicity but reduce solubility compared to the partially saturated pyrrolizine analog.

Structural and Functional Analysis Table

Research Implications and Trends

- However, the lack of direct docking data necessitates further in silico or in vitro validation .

- Synthetic Feasibility : Methods used for analogs, such as DIBAL reduction or carboxamide intermediates, could be adapted for synthesizing this compound.

- Comparative Limitations : Unlike pyran-based analogs, the pyrrolizine system’s nitrogen atom may facilitate stronger interactions with metalloenzymes or protonated residues in biological targets.

Preparation Methods

Direct Aminomethylation via Reduction of Pyrrolizine Derivatives

One established synthetic route involves the reduction of cyanopyrrolizine derivatives to the corresponding aminomethyl compounds. According to a patented process, 7a-cyano-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine can be reduced to 7a-aminomethyl-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine, a close structural analogue to (2,3-dihydro-1H-pyrrolizin-1-yl)methanamine.

-

- Starting material: 7a-cyano-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine.

- Reducing agent: Lithium aluminum hydride (LiAlH4).

- Solvent: Anhydrous organic solvents (e.g., ether).

- Conditions: Strictly anhydrous environment to prevent side reactions.

- Outcome: Conversion of cyano group (-CN) to aminomethyl (-CH2NH2).

-

- Use of expensive and moisture-sensitive LiAlH4.

- Need for careful control of reaction conditions to avoid decomposition.

- Multi-step precursor synthesis involving cyanide introduction and ring formation.

This method is well-documented but limited by the cost and handling precautions of LiAlH4.

Aldol Reaction Followed by Amination

Another approach involves functionalizing 2,3-dihydro-1H-pyrrolizin-1-one via an aldol reaction with formaldehyde, followed by amination steps to introduce the methanamine group.

- Experimental Procedure (adapted from related pyrrolizine derivatives):

- React 2,3-dihydro-1H-pyrrolizin-1-one with formaldehyde in ethanol.

- Use a mild base such as 5% sodium hydroxide to catalyze the aldol condensation.

- Maintain temperature between 293 K and 298 K during base addition.

- Stir the reaction mixture overnight at room temperature.

- Acidify the mixture with dilute hydrochloric acid to pH 5–6.

- Remove solvents under reduced pressure.

- Purify the residue by flash column chromatography (Petroleum Ether:Ethyl Acetate = 1:1).

- Yield: Approximately 62.5% of crystalline product with melting point 121–122 °C.

This method primarily yields hydroxymethyl derivatives but can be adapted for further amination to yield methanamine-functionalized pyrrolizines.

Organocatalytic Enantioselective Cycloaddition

A recent advancement in pyrrolizine synthesis involves organocatalytic cycloaddition reactions, which can furnish 2,3-dihydro-1H-pyrrolizin-3-ols, precursors to aminomethyl derivatives.

- Key Features:

- Catalysts: Chiral BINOL-phosphoric acids.

- Reaction: [6 + 2]-cycloaddition of 2-methide-2H-pyrroles with aryl aldehydes.

- Outcome: High yields with excellent enantio- and diastereoselectivity.

- Advantages: One-step, mild conditions, high stereocontrol.

- Potential for subsequent functional group transformations to introduce amine groups.

This method represents a modern, efficient route to densely substituted pyrrolizine scaffolds, which can be tailored to produce this compound via further chemical modification.

Synthetic Route via γ-(N-2-pyrrolidinonyl)butyric Acid Intermediates

A multi-step synthetic pathway involves the preparation of γ-(N-2-pyrrolidinonyl)butyric acid, which upon thermal treatment and subsequent reactions yields pyrrolizine derivatives.

- Steps:

- React γ-butyrolactone with potassium cyanate (KOCN) to form γ-(N-2-pyrrolidinonyl)butyric acid.

- Thermal treatment with soda lime to cyclize the intermediate.

- Reaction with perchloric acid to form hexahydropyrrolizinium perchlorate.

- Reaction with potassium cyanide to introduce cyano functionality.

- Reduction of cyano group to amine as described in method 1.

While this route is more complex, it provides access to various substituted pyrrolizine amines, including methanamine derivatives.

Comparative Summary Table of Preparation Methods

Detailed Research Findings and Notes

The aldol reaction of 2,3-dihydro-1H-pyrrolizin-1-one with formaldehyde under basic conditions is a well-characterized method that yields hydroxymethyl derivatives. These can be precursors to this compound upon reductive amination or other amination strategies.

The reduction of cyano-substituted pyrrolizines with lithium aluminum hydride is a classical method for introducing the aminomethyl group directly but requires stringent anhydrous conditions and careful reagent handling.

Organocatalytic cycloadditions provide a modern synthetic tool to access enantiomerically enriched pyrrolizine alcohols, which can be chemically converted to amines. This method is notable for its mild conditions and stereochemical control, which is valuable in medicinal chemistry applications.

The multi-step synthesis involving γ-(N-2-pyrrolidinonyl)butyric acid intermediates demonstrates the complexity of pyrrolizine ring construction and functionalization, highlighting the need for careful control and multiple reaction steps to achieve the final aminomethyl derivative.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.